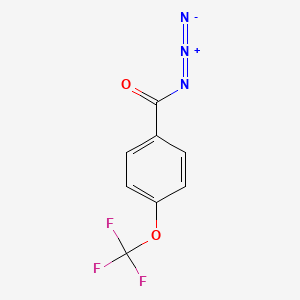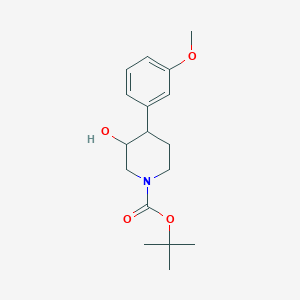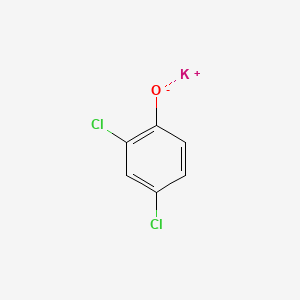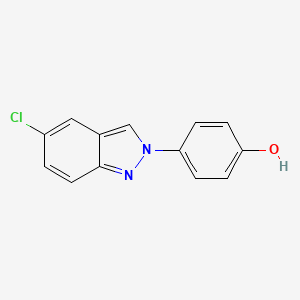![molecular formula C17H13NO4S B8718350 3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID](/img/structure/B8718350.png)
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID typically involves the reaction of 1-(benzenesulfonyl)-1H-indole with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy3-[1-(benzenesulfonyl)-1H-indol-5-yl]prop-2-enimidic acid: This compound is structurally similar and belongs to the same class of cinnamic acids and derivatives.
[1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid: Another related compound with similar structural features.
Uniqueness
3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H13NO4S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[1-(benzenesulfonyl)indol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)9-7-13-6-8-16-14(12-13)10-11-18(16)23(21,22)15-4-2-1-3-5-15/h1-12H,(H,19,20) |
InChI Key |
TUAZQHVEGHPVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B8718275.png)


![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)




![3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine](/img/structure/B8718336.png)
![8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8718339.png)


![Ethyl 2-(6-formylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8718345.png)

